molecular formula C19H23BrN2O2 B2545777 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide CAS No. 1445105-07-6

2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide

Cat. No.: B2545777
CAS No.: 1445105-07-6
M. Wt: 391.309
InChI Key: DEBRETBINBBODB-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the carboxamide group through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxylic acid
  • 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-amine

Uniqueness

Compared to similar compounds, 2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group

Properties

IUPAC Name

2-bromo-N-[4-(4-propan-2-yloxyphenyl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-13(2)24-16-10-8-15(9-11-16)7-6-14(3)22-19(23)17-5-4-12-21-18(17)20/h4-5,8-14H,6-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBRETBINBBODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(C)NC(=O)C2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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